
Methyl propenyl disulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl propenyl disulfide is an organosulfur compound with the molecular formula C₄H₈S₂ and a molecular weight of 120.236 g/mol . It is known for its distinctive sulfurous odor and is commonly found in various Allium species such as garlic and onions . This compound exists in different stereoisomeric forms, including (Z)-1-Methyl-2-(prop-1-en-1-yl)disulfane and (E)-1-Methyl-2-(prop-1-en-1-yl)disulfane .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl propenyl disulfide can be synthesized through the oxidation of thiols. One efficient method involves the use of alkyl halides and thiourea in the presence of elemental sulfur and sodium carbonate in wet polyethylene glycol (PEG 200) at 40°C . This method avoids contamination by higher polysulfides and is extended to alkyl tosylates at 70°C .
Industrial Production Methods
Industrial production of disulfides, including this compound, typically involves the oxidation of thiols using various oxidizing agents. The choice of oxidant is crucial to avoid over-oxidation and ensure high yield .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl propenyl disulfide undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to thiols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with this compound under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted disulfides depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl propenyl disulfide has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of methyl propenyl disulfide involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits enzyme activity.
Antioxidant Activity: It scavenges free radicals and enhances the activity of antioxidant enzymes.
Anticancer Activity: It induces apoptosis in cancer cells through the activation of caspases and the modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
Methyl propenyl disulfide is compared with other similar organosulfur compounds:
Diallyl disulfide: Found in garlic, known for its potent antimicrobial and anticancer properties.
Allyl methyl disulfide: Similar structure but different biological activities.
Dimethyl disulfide: Used in the flavor industry, less potent in biological activities compared to this compound.
List of Similar Compounds
- Diallyl disulfide
- Allyl methyl disulfide
- Dimethyl disulfide
- Dipropyl disulfide
- Dipropyl trisulfide
Propriétés
Numéro CAS |
23838-19-9 |
|---|---|
Formule moléculaire |
C4H8S2 |
Poids moléculaire |
120.2 g/mol |
Nom IUPAC |
(E)-1-(methyldisulfanyl)prop-1-ene |
InChI |
InChI=1S/C4H8S2/c1-3-4-6-5-2/h3-4H,1-2H3/b4-3+ |
Clé InChI |
FUDUFCLRGSEHAJ-ONEGZZNKSA-N |
SMILES isomérique |
C/C=C/SSC |
SMILES canonique |
CC=CSSC |
Densité |
0.955-0.961 |
Description physique |
colourless liquid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


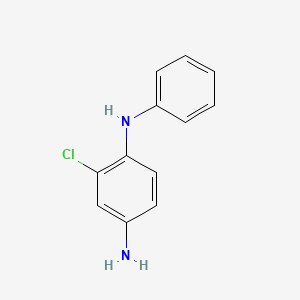
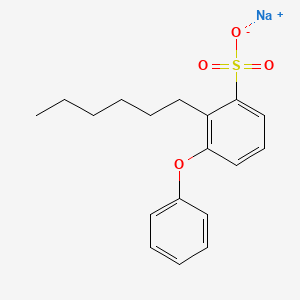
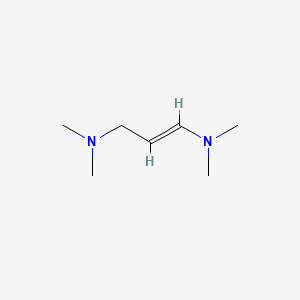
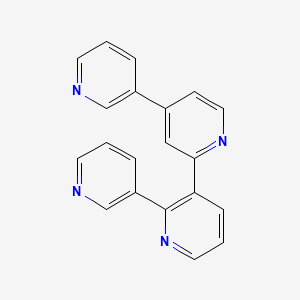
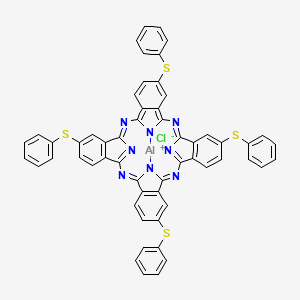
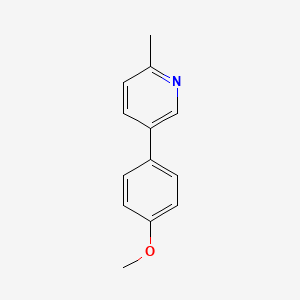
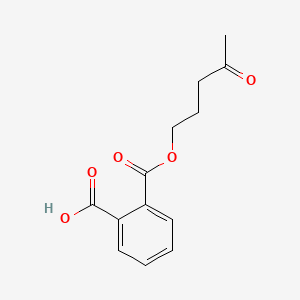
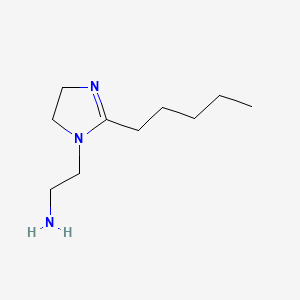
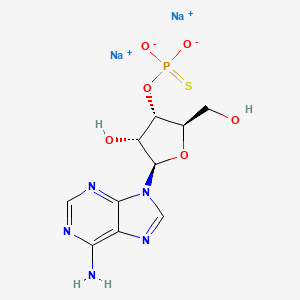
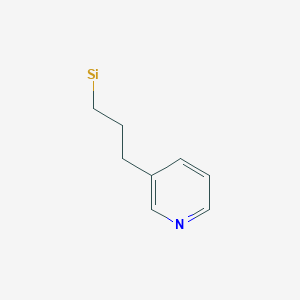
![2-azido-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide](/img/structure/B13827574.png)
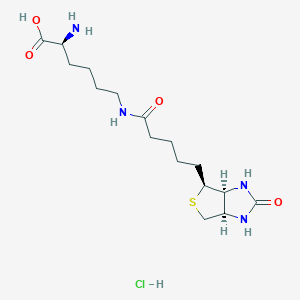
![5-Benzothiazole boronic acid pinacol ester[1073354-91-2]](/img/structure/B13827594.png)
![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-imidazo[2,1-b]purin-4-one](/img/structure/B13827603.png)
